Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
“Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the CAS Number: 1056629-20-9 . It has a molecular weight of 301.39 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a white solid . and 95% according to different sources.Scientific Research Applications
Chemical Synthesis and Modification
Synthetic Methods : Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a component in the synthesis of complex organic compounds. For instance, the microwave-assisted solid-phase synthesis of diazaspirocycles involves the direct annulation of primary amines with resin-bound bismesylates, a process integral to the synthesis of various heterocycles (Macleod et al., 2006).
Ring Systems in Medicinal Chemistry : The 1-oxa-7-azaspiro[5.5]undecane ring system, found in compounds like this compound, is core to several natural and synthetic products with significant biological activities. These compounds are often targets for chemical synthesis due to their potential applications in medicinal chemistry (Sinibaldi & Canet, 2008).
Biological Activities and Pharmaceutical Applications
Antihypertensive Properties : A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, closely related to this compound, revealed potent antihypertensive properties, particularly in compounds with certain substitutions on the spirolactam ring (Clark et al., 1983).
Antibacterial Applications : Spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane structure, demonstrated notable activity against specific strains of gram-negative and gram-positive bacteria. This indicates potential uses in developing new antibacterial agents (Lukin et al., 2022).
Potential in Treating Respiratory Diseases : Certain 3,9-diazaspiro[5.5]undecane derivatives, related to this compound, have been identified as CCR8 antagonists with potential applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Potential in Drug Development
Drug Discovery and Development : Research on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists has led to compounds with promising antiviral properties, highlighting the relevance of such structures in drug development (Yang et al., 2009).
Enantioselective Synthesis : this compound is a crucial component in enantioselective syntheses, like the creation of naturally occurring alkaloids, showcasing its importance in developing specific, biologically active compounds (Pandey et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
If it acts similarly to related compounds, it may bind to GABAAR and inhibit its function . This could lead to changes in neuronal excitability and neurotransmission.
Biochemical Pathways
If it acts as a GABAAR antagonist like its structurally similar compounds, it could affect the GABAergic neurotransmission pathway .
Result of Action
If it acts as a GABAAR antagonist, it could potentially alter neuronal excitability and neurotransmission .
Properties
IUPAC Name |
benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVRAUFBYDPEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733006 | |
Record name | Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056629-20-9 | |
Record name | Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.